molecular formula C19H28O3 B1204608 19-Hydroxytestosterone CAS No. 2126-37-6

19-Hydroxytestosterone

Cat. No. B1204608
CAS RN: 2126-37-6
M. Wt: 304.4 g/mol
InChI Key: YLTCTXBDDHSLCS-KOUJMVCDSA-N
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Description

19-Hydroxytestosterone is a 3-oxo Δ 4-steroid that is testosterone which is substituted by a hydroxy group at positions 19 . It is an endogenous steroid, a metabolite of testosterone . Although it may not have significant androgenic activity, it may still be an important precursor to androgenic molecules .


Synthesis Analysis

The synthesis of 19-Hydroxytestosterone has been explored in various studies. For instance, methods have been developed for the chemical transformation of cortisol and cortisone into derivatives of 19-hydroxy cortisol . Another study demonstrated the formation of estradiol from 19-Hydroxytestosterone in human ovarian tissue .


Molecular Structure Analysis

The molecular formula of 19-Hydroxytestosterone is C19H28O3 . Its molecular weight is 304.42 .


Chemical Reactions Analysis

19-Hydroxyandrogens are known to be an intermediary metabolite in the aromatizing reaction . In the aromatase reaction, the conversion of testosterone to estradiol involves the conversion of testosterone to 19-hydroxytestosterone by a monooxygenase, then to 19-oxotestosterone, which is then converted to estradiol by an oxidoreductase .

Scientific Research Applications

1. Endocrine Function in Animals

19-Hydroxytestosterone, along with 19-hydroxyandrostenedione, has been identified as a secretory product of the testes in mature male domestic pigs. This discovery raises questions about the physiological significance of these compounds, suggesting a potential role in the endocrine function of animals (Raeside et al., 1993).

2. Sexual Behavior Research

The sexual behavior of castrated male rhesus monkeys was studied after treatment with 19-hydroxytestosterone. This research provides insights into the hormonal influences on sexual behavior in primates, contributing to our understanding of endocrinology and behavior (Phoenix, 1976).

3. Steroid Metabolism

Studies on the metabolism of steroids in the human fetal liver showed the biosynthesis of 6-alpha-hydroxytestosterone, indicating the capability of the human liver to hydroxylate C(19) steroids. This research is significant for understanding steroid metabolism and its implications in human physiology (Lisboa & Gustafsson, 1969).

4. Enzymatic Reactions and Steroid Biosynthesis

Research into the enzymatic reactions involved in steroid biosynthesis, specifically the synthesis of oestriol, revealed insights into the role of 19-hydroxy derivatives of testosterone. Such studies are crucial for understanding the biochemical pathways in human physiology (Stevenson, Wright, & Akhtar, 1988).

5. Oxidation by Human Cytochromes

The oxidation of dihydrotestosterone by human cytochromes P450 19A1 and 3A4, producing 19-hydroxy- and 19-oxo derivatives, highlights the role of these enzymes in the metabolism of steroids. This is critical for understanding the complexities of steroid metabolism and its effects on human health (Cheng, Sohl, Yoshimoto, & Guengerich, 2012).

6. Role in Aromatization Process

A study on the biochemical significance of 19-hydroxytestosterone in the process of aromatization in the human ovary demonstrates its role in estrogen formation, advancing our understanding of reproductive physiology (Watanabe, Tohma, Chiba, Shimizu, Saito, & Yanaihara, 1994).

7. Synthetic Methodologies

Research into new methods for synthesizing 19-hydroxytestosterone from dehydroepiandrosterone contributes to the development of synthetic steroids, which have wide-ranging applications in medicine and research (Kovganko, Kashkan, & Chernov, 1992).

Safety And Hazards

19-Hydroxytestosterone is considered harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

The physiological role of 19-Hydroxytestosterone is not yet fully understood, and it is suggested that future research into 19-Hydroxytestosterone will be encouraged, as much remains to be learned and discovered .

properties

IUPAC Name

(8R,9S,10S,13S,14S,17S)-17-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-17,20,22H,2-9,11H2,1H3/t14-,15-,16-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCTXBDDHSLCS-KOUJMVCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314363
Record name 19-Hydroxytestosterone
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Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

19-Hydroxytestosterone

CAS RN

2126-37-6
Record name 19-Hydroxytestosterone
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Record name 19-Hydroxytestosterone
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Record name 19-HYDROXYTESTOSTERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
533
Citations
RF Parrott - Journal of Endocrinology, 1974 - joe.bioscientifica.com
… If the aromatization theory is correct it could be expected that 19hydroxytestosterone … 19-hydroxytestosterone propionate at the same dose was without effect. 19-Hydroxytestosterone …
Number of citations: 43 joe.bioscientifica.com
JI Raeside, RL Renaud, RM Friendship… - Journal of …, 1993 - joe.bioscientifica.com
19-Hydroxytestosterone and 19-hydroxyandrostenedione have been identified as secretory products of the testes in the mature male domestic pig. Their isolation and identification were …
Number of citations: 4 joe.bioscientifica.com
NV Kovganko, ZN Kashkan, YG Chernov - Chemistry of Natural …, 1992 - Springer
For obtaining 19-hydroxytestosterone from dehydroepiandrosterone a new scheme of synthesis has been developed the key stages of which are the reduction of the 17-keto group to a …
Number of citations: 7 link.springer.com
M EHRENSTEIN, K OTTO - The Journal of Organic Chemistry, 1959 - ACS Publications
… 19-hydroxytestosterone (IV) and, as a by-product, 4androstene-30,170,19-triol (VI). By treatment with selenium dioxide, 19-hydroxytestosterone … able to prepare 19-hydroxytestosterone …
Number of citations: 32 pubs.acs.org
S WATANABE, Y TOHMA, H CHIBA, Y SHIMIZU… - Endocrine …, 1994 - jstage.jst.go.jp
19-Hydroxyandrogens are known to be an intermediary metabolite in the aromatizing reaction, though the physiological role of this compound has not yet been clarified. In this study, …
Number of citations: 8 www.jstage.jst.go.jp
RF Parrott, RV Davies - Reproduction, 1979 - rep.bioscientifica.com
… LH and FSHconcentrations whereas 19-hydroxytestosterone and testosterone had no effect. … Treatment with 19-hydroxytestosterone dipropionate failed to reduce gonadotrophin levels; …
Number of citations: 39 rep.bioscientifica.com
CH Phoenix - Physiology & Behavior, 1976 - Elsevier
The sexual behavior of 10 adult long-term castrated rhesus monkeys before and after treatment with 19-hydroxytestosterone (19-OH-T) was compared. Only the rate at which males …
Number of citations: 35 www.sciencedirect.com
RF Parrott - Hormones and Behavior, 1976 - Elsevier
Ovariectomized female rats were treated in turn over several weeks with estradiol benzoate (EB), testosterone (T), 19-hydroxytestosterone (19HT), dihydrotestosterone (DHT) and 5α-19-…
Number of citations: 22 www.sciencedirect.com
Q Cheng, CD Sohl, FK Yoshimoto… - Journal of Biological …, 2012 - ASBMB
Dihydrotestosterone is a more potent androgen than testosterone and plays an important role in endocrine function. We demonstrated that, like testosterone, dihydrotestosterone can be …
Number of citations: 32 www.jbc.org
CH Phoenix - Hormones and Behavior, 1977 - Elsevier
Eight sexually experienced long-term ovariectomized female rhesus monkeys were given tests of sexual behavior following treatment with 19-hydroxytestosterone (19-OH-T, 1 mg/day …
Number of citations: 14 www.sciencedirect.com

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